molecular formula C2H4N4O2 B13105916 Tetrahydro-1,2,4,5-tetrazine-3,6-dione CAS No. 624-40-8

Tetrahydro-1,2,4,5-tetrazine-3,6-dione

Cat. No.: B13105916
CAS No.: 624-40-8
M. Wt: 116.08 g/mol
InChI Key: XMKLTEGSALONPH-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazinane-3,6-dione is a heterocyclic compound with the molecular formula C₂H₄N₄O₂. It is a member of the tetrazine family, characterized by a six-membered ring containing four nitrogen atoms.

Mechanism of Action

The mechanism by which 1,2,4,5-tetrazinane-3,6-dione exerts its effects involves its high electrophilicity and tendency for ring-opening reactions. These properties make it a versatile reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and derivative used .

Comparison with Similar Compounds

1,2,4,5-Tetrazinane-3,6-dione can be compared with other tetrazine derivatives, such as 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine and 3,6-dichloro-1,2,4,5-tetrazine . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications.

Biological Activity

Tetrahydro-1,2,4,5-tetrazine-3,6-dione is a member of the tetrazine family of heterocyclic compounds known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a six-membered ring structure containing four nitrogen atoms. This unique composition contributes to its reactivity and biological significance. Its derivatives have been studied extensively for their potential therapeutic applications.

Biological Activities

The biological activities of this compound and its derivatives include:

  • Anticancer Activity : Several studies have reported that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this tetrazine have shown potent activity against breast and lung cancer cells .
  • Antiviral Properties : Research indicates that some derivatives possess antiviral effects against specific viruses. A study highlighted the efficacy of certain tetrazine derivatives in inhibiting viral replication .
  • Antifungal and Antibacterial Effects : The compound has demonstrated effectiveness against fungal and bacterial pathogens. It has been noted for its potential in treating infections caused by resistant strains .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Electrophilic Nature : The compound's high electrophilicity facilitates reactions with nucleophiles in biological systems. This property is crucial for its interactions with cellular targets.
  • Bioorthogonal Reactions : Its derivatives are utilized as bioorthogonal chemical probes in live-cell imaging and labeling studies. This application allows researchers to study biological processes without interfering with native pathways .
  • Enzyme Inhibition : Some studies suggest that tetrazine derivatives may inhibit specific enzymes involved in cancer progression or viral replication .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerPotent activity against various cancer cell lines,
AntiviralInhibition of viral replication
AntifungalEfficacy against fungal pathogens ,
AntibacterialEffectiveness against resistant bacterial strains

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of several tetrazine derivatives at a concentration of 105M10^{-5}M. Compounds identified as 4 , 8 , and 9 exhibited significant cytotoxicity against specific cancer cell lines, leading to further investigations into their structure-activity relationships (SAR) .

Case Study 2: Antiviral Effects

In another study focusing on antiviral activity, derivatives of tetrahydro-1,2,4,5-tetrazine were tested against influenza virus strains. The results indicated a marked reduction in viral titers upon treatment with these compounds, suggesting their potential as antiviral agents .

Properties

CAS No.

624-40-8

Molecular Formula

C2H4N4O2

Molecular Weight

116.08 g/mol

IUPAC Name

1,2,4,5-tetrazinane-3,6-dione

InChI

InChI=1S/C2H4N4O2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8)

InChI Key

XMKLTEGSALONPH-UHFFFAOYSA-N

Canonical SMILES

C1(=O)NNC(=O)NN1

Origin of Product

United States

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